molecular formula C12H14N4O2S2 B4506121 2-[(tetrahydrofuran-2-ylmethyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide

2-[(tetrahydrofuran-2-ylmethyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide

Cat. No.: B4506121
M. Wt: 310.4 g/mol
InChI Key: HYOOJBPFKTYYAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(tetrahydrofuran-2-ylmethyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C12H14N4O2S2 and its molecular weight is 310.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(tetrahydro-2-furanylmethyl)amino]-N-1,3-thiazol-2-yl-1,3-thiazole-4-carboxamide is 310.05581805 g/mol and the complexity rating of the compound is 347. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

A key application of thiazole derivatives is in the field of oncology. For example, substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides, closely related to the compound , have been identified as potent Src/Abl kinase inhibitors. These compounds exhibit excellent antiproliferative activity against various hematological and solid tumor cell lines. One such compound demonstrated remarkable activity in a chronic myelogenous leukemia model, achieving complete tumor regressions with low toxicity (Lombardo et al., 2004).

Synthesis and Reactivity

The synthesis and reactivity of thiazole derivatives are also of significant research interest. Studies have detailed the processes involved in creating and reacting various thiazole compounds. For instance, 2-(furan-2-yl)benzo[e][1,3]benzothiazole was synthesized using a specific procedure and then subjected to various electrophilic substitution reactions, demonstrating the versatility of these compounds in chemical synthesis (Aleksandrov & El’chaninov, 2017).

Antimicrobial Activity

Thiazole-based compounds have also been evaluated for their antimicrobial properties. For example, a thiazole-based heterocyclic amide showed good antimicrobial activity against a range of Gram-negative bacteria, Gram-positive bacteria, and fungi. This suggests potential pharmacological and medical applications of these compounds (Çakmak et al., 2022).

Antiprotozoal Agents

Another application is in the development of antiprotozoal agents. Dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, structurally similar to the compound , have been synthesized and shown to be effective against protozoal infections. These compounds have demonstrated strong DNA affinities and excellent in vivo activity in animal models (Ismail et al., 2004).

Properties

IUPAC Name

2-(oxolan-2-ylmethylamino)-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S2/c17-10(16-11-13-3-5-19-11)9-7-20-12(15-9)14-6-8-2-1-4-18-8/h3,5,7-8H,1-2,4,6H2,(H,14,15)(H,13,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOOJBPFKTYYAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC(=CS2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(tetrahydrofuran-2-ylmethyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
2-[(tetrahydrofuran-2-ylmethyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
2-[(tetrahydrofuran-2-ylmethyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
2-[(tetrahydrofuran-2-ylmethyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
2-[(tetrahydrofuran-2-ylmethyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide
Reactant of Route 6
Reactant of Route 6
2-[(tetrahydrofuran-2-ylmethyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.